1-phenyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound contains multiple functional groups, including a phenyl ring, a trimethoxyphenyl group, an oxadiazole ring, and a dihydropyridazinone moiety, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide derivative with an appropriate carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the trimethoxyphenyl group: This step involves the coupling of the oxadiazole intermediate with a trimethoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Formation of the dihydropyridazinone ring: The final step involves the cyclization of the intermediate with a suitable reagent, such as hydrazine or its derivatives, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or trimethoxyphenyl rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules and can be used as a building block for the development of new materials.
Biology: The compound has shown potential as a bioactive molecule with various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its biological activities, the compound is being investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers, coatings, and catalysts.
Mechanism of Action
The mechanism of action of 1-phenyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, receptors, or proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects, or modulate the activity of receptors involved in inflammation, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde: This compound shares the trimethoxyphenyl group and has shown similar biological activities.
3,4,5-trimethoxyphenyl-β-aminopropane: This compound also contains the trimethoxyphenyl group and has been studied for its biological activities.
Uniqueness
1-phenyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one is unique due to its combination of functional groups, which contribute to its diverse chemical properties and biological activities. The presence of the oxadiazole ring and the dihydropyridazinone moiety distinguishes it from other similar compounds and may contribute to its specific interactions with molecular targets.
Properties
IUPAC Name |
1-phenyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5/c1-27-16-11-13(12-17(28-2)19(16)29-3)20-22-21(30-24-20)18-15(26)9-10-25(23-18)14-7-5-4-6-8-14/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWVTIWSJMFQOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.